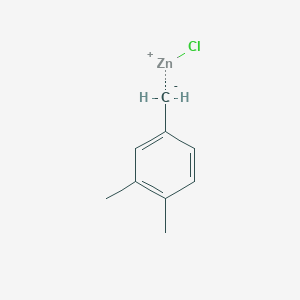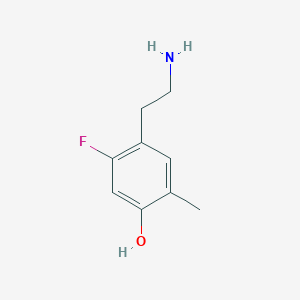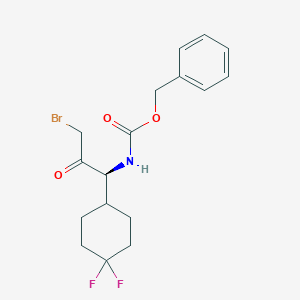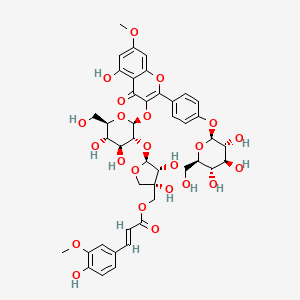
3,4-Dimethylbenzylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylbenzylzinc chloride is an organozinc compound with the molecular formula C9H11ClZn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its utility in the Negishi coupling, a reaction that forms carbon-carbon bonds between organozinc compounds and organic halides.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzylzinc chloride can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds as follows:
Starting Materials: 3,4-Dimethylbenzyl chloride and zinc powder.
Solvent: Tetrahydrofuran.
Reaction Conditions: The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The zinc powder is added to a solution of 3,4-dimethylbenzyl chloride in tetrahydrofuran. The reaction mixture is stirred until the formation of this compound is complete.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3,4-dimethylbenzyl chloride and zinc are handled in industrial reactors.
Automation: Automated systems control the addition of reagents and solvents, as well as the reaction conditions.
Purification: The product is purified through distillation or crystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
3,4-Dimethylbenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, an organic halide (e.g., bromide or iodide), and a base (e.g., triethylamine). The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidation: this compound can be oxidized to form 3,4-dimethylbenzaldehyde using oxidizing agents such as potassium permanganate.
Major Products Formed
Negishi Coupling: The major product is a new carbon-carbon bond formed between the 3,4-dimethylbenzyl group and the organic halide.
Oxidation: The major product is 3,4-dimethylbenzaldehyde.
科学研究应用
3,4-Dimethylbenzylzinc chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
作用机制
The mechanism of action of 3,4-dimethylbenzylzinc chloride in cross-coupling reactions involves the following steps:
Transmetalation: The organozinc compound transfers its organic group to a palladium or nickel catalyst.
Oxidative Addition: The catalyst undergoes oxidative addition with an organic halide, forming a metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the final product with a new carbon-carbon bond.
相似化合物的比较
Similar Compounds
Benzylzinc chloride: Similar in structure but lacks the methyl groups on the benzene ring.
4-Methylbenzylzinc chloride: Contains a single methyl group on the benzene ring.
2,4-Dimethylbenzylzinc chloride: Contains two methyl groups at different positions on the benzene ring.
Uniqueness
3,4-Dimethylbenzylzinc chloride is unique due to the presence of two methyl groups at the 3 and 4 positions on the benzene ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C9H11ClZn |
|---|---|
分子量 |
220.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);4-methanidyl-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CSMMYHZBERVPRA-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1)[CH2-])C.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)


![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)

![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13909554.png)
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)



